N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2-oxo-2H-chromene) core with a 1,3,4-thiadiazole ring substituted at position 5 with a 3-methylphenyl group. The coumarin moiety is linked to the thiadiazole via a carboxamide bridge.
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c1-11-5-4-7-13(9-11)17-21-22-19(26-17)20-16(23)14-10-12-6-2-3-8-15(12)25-18(14)24/h2-10H,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZSWLXYAACLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and comparisons with similar compounds.
- Molecular Formula : C19H13N3O3S
- Molecular Weight : 363.4 g/mol
- IUPAC Name : N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxochromene-3-carboxamide
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets:
- Antimicrobial Activity : The thiadiazole moiety is known for its antimicrobial properties. Compounds containing this structure have shown efficacy against a range of microorganisms, including bacteria and fungi. The mechanism typically involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells. It is believed to interfere with cell cycle regulation and inhibit specific kinases involved in cell proliferation .
Antimicrobial Studies
A study investigating the antimicrobial properties of thiadiazole derivatives found that compounds similar to this compound demonstrated significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Studies
In vitro studies have shown that derivatives of thiadiazole can inhibit the growth of several human cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound exhibited potent anti-proliferative effects, significantly reducing cell viability at concentrations as low as 5 µM.
- HCT116 (colon cancer) : Similar effects were observed, with indications that the compound induces cell cycle arrest and apoptosis through upregulation of pro-apoptotic factors like p53 and caspase-3 .
Case Studies
- Study on Apoptosis Induction : A recent investigation demonstrated that treatment with this compound led to increased levels of apoptosis in MCF-7 cells after 48 hours of exposure. Flow cytometry analysis confirmed a significant increase in the sub-G1 population, indicating cell death .
- Cytotoxicity Evaluation : In a cytotoxicity assay against various cancer cell lines (including SW707 and A549), the compound showed IC50 values in the micromolar range, suggesting a promising therapeutic index for further development .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Thiadiazole A | Thiadiazole | Moderate | High |
| Thiadiazole B | Thiadiazole | High | Moderate |
| N-[5-(3-methylphenyl)-1,3,4-thiadiazol] | Thiadiazole | High | Very High |
This table illustrates that while many thiadiazole derivatives exhibit biological activity, the specific substituents on this compound enhance both its antimicrobial and anticancer properties significantly.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. For instance, studies have demonstrated that thiadiazole derivatives can disrupt microbial cell walls or interfere with metabolic pathways, leading to effective antimicrobial action .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2. This mechanism could potentially make it a candidate for treating inflammatory diseases, including arthritis and other chronic inflammatory conditions .
Anticancer Potential
Preliminary studies have shown that this compound may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cells by activating specific signaling pathways. The compound's ability to inhibit tumor growth in animal models has been documented, suggesting further exploration for cancer therapeutics .
Agricultural Applications
Pesticide Development
Due to its biological activity, this compound is being explored as a potential pesticide or herbicide. Its structural features may allow it to interact with specific biological targets in pests or weeds, providing an environmentally friendly alternative to traditional agrochemicals. Studies have shown that thiadiazole derivatives can exhibit insecticidal and fungicidal activities, making them suitable candidates for agricultural applications .
Plant Growth Regulation
There is emerging evidence that compounds like this compound can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors in certain crops. Research is ongoing to evaluate their effectiveness in promoting healthy plant development and yield improvement .
Materials Science
Polymer Synthesis
The unique properties of this compound enable its use in synthesizing advanced materials. It can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. The incorporation of thiadiazole moieties into polymers has been shown to improve their electrical conductivity and thermal properties, making them suitable for electronic applications .
Nanotechnology Applications
Recent studies have focused on the use of this compound in nanotechnology. Its ability to form nanoparticles can be utilized in drug delivery systems where controlled release and targeted therapy are critical. The modification of nanoparticles with this compound may enhance their biocompatibility and therapeutic efficacy .
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against bacteria and fungi |
| Anti-inflammatory drugs | Reduces inflammation | |
| Anticancer agents | Induces apoptosis in cancer cells | |
| Agricultural Science | Pesticides | Environmentally friendly pest control |
| Plant growth regulators | Enhances crop yield and stress resistance | |
| Materials Science | Polymer synthesis | Improves thermal stability and conductivity |
| Nanotechnology | Controlled drug delivery systems |
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s bioactivity and physicochemical properties are influenced by substituents on the thiadiazole ring and coumarin core. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Molecular formula estimation for the target: Likely C₁₉H₁₃N₃O₃S (based on CID 671784 + 3-methylphenyl substitution).
Key Observations
Compounds with hydrophilic groups (e.g., -SH in compound 8) exhibit higher polarity, which may enhance solubility but reduce bioavailability .
Electronic and Steric Modifications: Electron-withdrawing groups (e.g., chloro in ) stabilize the chromene core but may reduce reactivity .
For example, compound 8 demonstrated antimicrobial activity in vitro .
Synthetic Accessibility :
- Analogs with smaller substituents (e.g., methyl or allylthio) are synthesized in higher yields (72–88%) compared to bulkier derivatives .
Q & A
Q. How are spectral contradictions resolved when characterizing this compound?
- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting or integration) are addressed by: (i) Solvent effects : Deuteration or DMSO-d₆ to resolve proton exchange broadening. (ii) 2D-NMR techniques (HSQC, HMBC) to assign overlapping signals in aromatic regions. (iii) Mass spectrometry (HRMS) to confirm molecular ion clusters (e.g., M⁺ at m/z 381.08 with isotopic patterns matching S and Cl atoms) .
Advanced Research Questions
Q. What strategies mitigate low yields in the cyclization of 1,3,4-thiadiazole intermediates?
- Methodological Answer : Low yields (e.g., <50%) during cyclization are improved by: (i) Microwave-assisted synthesis : Reduces reaction time (20 hours → 30 minutes) and enhances purity (e.g., 95% vs. 76% via reflux) . (ii) Catalytic systems : Triethylamine and iodine in DMF promote sulfur elimination during thiadiazole formation, increasing yields to >80% . (iii) pH control : Adjusting to pH 8–9 with ammonia precipitates products while minimizing side reactions .
Q. How does structural modification of the 3-methylphenyl group influence bioactivity?
- Methodological Answer : SAR studies reveal: (i) Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL for -CH₃) by increasing membrane permeability . (ii) Bulkier substituents reduce solubility but improve binding to hydrophobic enzyme pockets (e.g., GSK-3β inhibition via docking studies) . (iii) Contradictions in cytotoxicity data may arise from assay-specific conditions (e.g., MTT vs. SRB assays) or cell line variability, necessitating orthogonal validation .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer : (i) Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., GSK-3β: ∆G = -9.2 kcal/mol) . (ii) MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns, highlighting key hydrogen bonds (e.g., between C=O and Arg96) . (iii) QSAR models using Hammett constants (σ) correlate substituent electronic effects with IC₅₀ values (R² = 0.89) .
Data Analysis & Experimental Design
Q. How are contradictory biological activity results rationalized across studies?
- Methodological Answer : Discrepancies are addressed via: (i) Standardized protocols : Fixed incubation times (24h vs. 48h) and serum concentrations (10% FBS) . (ii) Counter-screening : Testing against non-target enzymes (e.g., carbonic anhydrase) to confirm selectivity . (iii) Metabolic stability assays (e.g., microsomal half-life) to rule out false negatives from rapid degradation .
Q. What analytical techniques validate purity for in vivo studies?
- Methodological Answer : (i) HPLC-DAD/ELSD : Purity >98% confirmed by area normalization (C18 column, acetonitrile/water gradient) . (ii) Elemental analysis : ≤0.4% deviation from theoretical C/H/N/S values . (iii) DSC/TGA : Melting point consistency (160–162°C) and absence of solvent residues (weight loss <0.1% at 200°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
